E5700 Superior In Vivo Efficacy vs. ER-119884 in Acute Chagas Disease Model
In a murine model of acute Chagas disease, E5700 (50 mg/kg/day orally for 30 days) provided complete protection against mortality and fully suppressed parasitemia, whereas the closely related analog ER-119884 at the same dose regimen conferred only partial protection [1]. This represents the first demonstration of an orally active SQS inhibitor achieving curative efficacy in a lethal T. cruzi infection model [1].
| Evidence Dimension | In vivo survival and parasitemia suppression |
|---|---|
| Target Compound Data | 100% survival; complete parasitemia suppression |
| Comparator Or Baseline | ER-119884: partial protection (survival rate not 100%) |
| Quantified Difference | Complete vs. partial protection; survival advantage |
| Conditions | Murine model of acute T. cruzi infection; oral dosing at 50 mg/kg/day for 30 days |
Why This Matters
For researchers requiring an orally bioavailable tool compound with validated in vivo antiparasitic activity, E5700 offers demonstrated curative potential that is absent in its closest structural analog.
- [1] Urbina JA, Concepcion JL, Caldera A, Payares G, Sanoja C, Otomo T, Hiyoshi H. In vitro and in vivo activities of E5700 and ER-119884, two novel orally active squalene synthase inhibitors, against Trypanosoma cruzi. Antimicrob Agents Chemother. 2004;48(7):2379-2387. View Source
